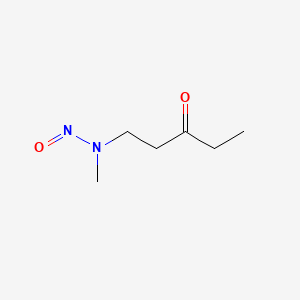![molecular formula C7H18N2O5S B14302314 Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate CAS No. 116365-01-6](/img/structure/B14302314.png)
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a methyl {2-[bis(2-hydroxyethyl)amino]ethyl} moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate typically involves the reaction of bis(2-hydroxyethyl)amine with methyl sulfamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
科学研究应用
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
作用机制
The mechanism of action of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect cellular signaling pathways, influencing various biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.
相似化合物的比较
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can be compared with other similar compounds, such as:
Bis(2-hydroxyethyl)amine: This compound lacks the sulfamate group and has different chemical properties and reactivity.
Methyl sulfamate: This compound contains the sulfamate group but lacks the bis(2-hydroxyethyl)amino moiety.
2-[Bis(2-hydroxyethyl)amino]ethanol: This compound is similar but does not contain the sulfamate group.
The uniqueness of this compound lies in the combination of the sulfamate group with the bis(2-hydroxyethyl)amino moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
116365-01-6 |
|---|---|
分子式 |
C7H18N2O5S |
分子量 |
242.30 g/mol |
IUPAC 名称 |
methyl N-[2-[bis(2-hydroxyethyl)amino]ethyl]sulfamate |
InChI |
InChI=1S/C7H18N2O5S/c1-14-15(12,13)8-2-3-9(4-6-10)5-7-11/h8,10-11H,2-7H2,1H3 |
InChI 键 |
KCMNMBFBKCSTII-UHFFFAOYSA-N |
规范 SMILES |
COS(=O)(=O)NCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


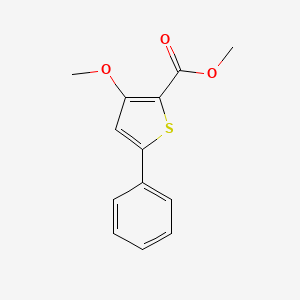
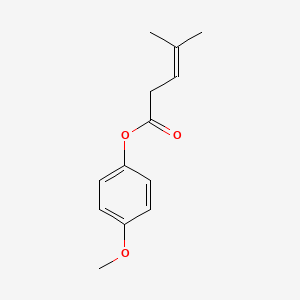
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
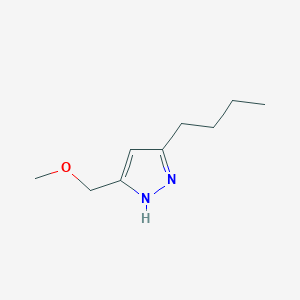

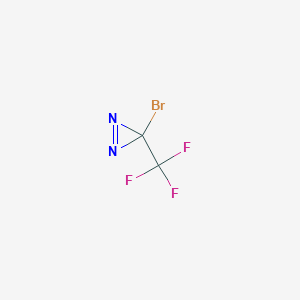

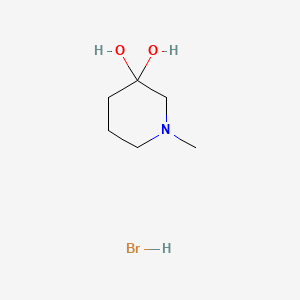

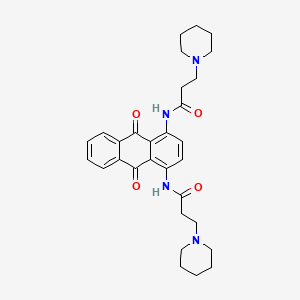
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
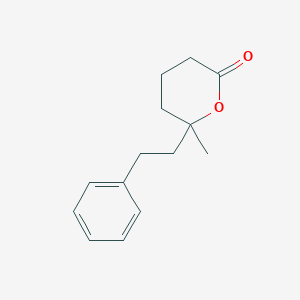
acetate](/img/structure/B14302318.png)
